N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide
Description
N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide is an acetamide derivative featuring a 3-acetylamino-phenyl group attached to the nitrogen atom and a thiophen-2-yl moiety on the acetamide backbone. Acetamides with aromatic and heterocyclic substituents, such as thiophene or thiazole rings, are frequently explored as intermediates for drug development or ligands in coordination chemistry due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)15-11-4-2-5-12(8-11)16-14(18)9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVWGHMGOPVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329977 | |
| Record name | N-(3-acetamidophenyl)-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349432-64-0 | |
| Record name | N-(3-acetamidophenyl)-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide typically involves the acylation of 3-aminoacetophenone with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Bioactivity: The 3-acetylamino-phenyl group in the target compound may enhance hydrogen-bonding interactions compared to acetylthiophen-2-yl (e.g., compound 3b) or thiazol-2-yl substituents .
Synthetic Accessibility :
- Compounds with simpler acyl chloride precursors (e.g., 2-thiopheneacetyl chloride) are synthesized in one step , whereas those requiring carbodiimide coupling (e.g., ) involve additional purification steps.
Crystallographic and Hydrogen-Bonding Behavior :
- The N—H⋯N hydrogen-bonding motif observed in stabilizes crystal packing and may influence solubility and bioavailability. Similar interactions are anticipated in the target compound.
Spectroscopic Signatures :
- Amide carbonyl stretches in IR (~1700 cm⁻¹) and deshielded NH protons in ¹H NMR (~10 ppm) are common across analogs .
Biological Activity
N-(3-Acetylamino-phenyl)-2-thiophen-2-yl-acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features an acetylamino group attached to a phenyl ring and a thiophene moiety, which contributes to its unique biological activity. The presence of these functional groups enhances its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for pharmaceutical applications.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | S. aureus | 32 μg/mL |
| N-(3-Bromophenyl)-2-chloroacetamide | E. coli | 64 μg/mL |
| This compound | TBD (To Be Determined) | TBD |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have indicated that derivatives of thiophene exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar thiophene structures have been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .
Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells at low micromolar concentrations. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The exact mechanism by which this compound exerts its anti-inflammatory effects may involve:
- Inhibition of NF-kB Pathway : Suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway can reduce inflammation.
- Modulation of Cytokine Production : Decreasing the levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses.
Q & A
Q. Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm).
- FTIR : Stretching vibrations for amide I (1640–1680 cm) and thiophene C-S (∼700 cm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±3 ppm accuracy) .
Advanced: How to address discrepancies in hydrogen bonding patterns observed in crystallographic data?
Methodological Answer :
Discrepancies may arise from polymorphic variations or solvent inclusion. Use Mercury CSD to compare packing motifs with analogous structures. Graph-set analysis (e.g., D , R , C descriptors) identifies recurring hydrogen bond patterns. For ambiguous cases, re-refine data with SHELXL using ISOR to constrain thermal motion and DELU to smooth displacement parameters .
Basic: What purification methods are optimal post-synthesis?
Methodological Answer :
After extraction, column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Final purification via slow evaporation crystallization (methanol/acetone, 1:1) at 4°C enhances crystal quality for diffraction studies. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What strategies optimize reaction yields when steric hindrance limits coupling efficiency?
Q. Methodological Answer :
- Use bulky solvents (e.g., THF) to pre-organize reactants.
- Replace EDC·HCl with DMTMM for milder activation.
- Introduce microwave-assisted synthesis (60°C, 30 min) to overcome kinetic barriers.
- Add molecular sieves to sequester water, shifting equilibrium toward amide formation .
Basic: How to validate molecular structure via X-ray diffraction?
Q. Methodological Answer :
- Grow single crystals in methanol/acetone.
- Collect diffraction data (Mo-Kα radiation, 100K).
- Solve structure using SHELXT (direct methods), then refine with SHELXL . Validate with CIF check (IUCr standards). Key metrics: R < 5%, wR < 15%, and Δρmax/min < 0.3 eÅ .
Advanced: How to analyze electronic effects on reactivity using computational methods?
Q. Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps. Thiophene’s electron-rich π-system lowers LUMO energy, enhancing electrophilic substitution.
- NBO analysis identifies hyperconjugative interactions (e.g., acetamide’s lone pair → thiophene σ* orbitals) influencing regioselectivity .
Basic: How to handle intermediates with air-sensitive functional groups?
Q. Methodological Answer :
- Conduct reactions under nitrogen/argon using Schlenk lines.
- Store intermediates in anhydrous DMF or DMSO with molecular sieves.
- Use gloveboxes for weighing hygroscopic reagents (e.g., carbodiimides) .
Advanced: How to correlate experimental spectroscopic data with theoretical models?
Q. Methodological Answer :
- Simulate NMR chemical shifts (GIAO method) and IR spectra (harmonic vibrational analysis) using Gaussian09. Compare experimental vs. computed values (RMSD < 0.2 ppm for H NMR).
- For X-ray structures, overlay DFT-optimized geometries with crystallographic coordinates (RMSD < 0.02 Å) to validate conformational preferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
